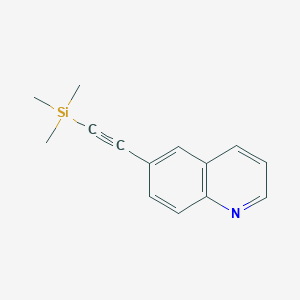
6-((Trimethylsilyl)ethynyl)quinoline
Overview
Description
“6-((Trimethylsilyl)ethynyl)quinoline” is a chemical compound with the molecular formula C14H15NSi . It is not normally found in nature .
Synthesis Analysis
The synthesis of silicon-containing trimethylsilylated quinolines from 2-chloro-quinoline-3-carboxaldehyde has been reported . The process involves the use of trimethylsilyl cyanide (TMSCN) as a reagent and zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature .Molecular Structure Analysis
The molecular structure of “6-((Trimethylsilyl)ethynyl)quinoline” consists of a quinoline core with a trimethylsilyl ethynyl group attached . The molecular weight is 225.36 .Scientific Research Applications
Divergent Synthesis Approaches
One application involves its role in divergent synthesis routes, where it aids in the formation of polysubstituted quinoline derivatives through indium-promoted intermolecular dimerization. For instance, 2-ethynylaniline derivatives with a trimethylsilyl group lead to the exclusive formation of polysubstituted quinoline derivatives, highlighting a switch from intramolecular cyclization to intermolecular dimerization based on the terminal substituent group (Sakai et al., 2008).
Catalyzed Addition Reactions
The compound is also pivotal in iridium-catalyzed addition reactions to quinolines and isoquinolines activated by acyl chloride, producing 2-trimethylsilyl-ethynyl-1,2-dihydroquinolines in good to high yields (Yamazaki et al., 2004).
Gold(I)-Catalysed Hydroarylation
Another significant application is in the gold(I)-catalyzed hydroarylation of lactam-derived enynes, leading to tetrahydrobenzo[g]quinolines. This process showcases the compound’s utility in synthesizing structures that are recurrent motifs in natural compounds, with the reaction proceeding via a 6-exo-dig cyclization (Nejrotti et al., 2019).
Synthesis and Characterization of Ligands and Complexes
The compound is instrumental in synthesizing and characterizing new acetylide-functionalized ligands and their dinuclear platinum complexes, with significant implications in the field of materials science for its photoluminescence properties (Khan et al., 2003).
Electrophilic and Regioselective Ring Closure
It also enables iodine-mediated electrophilic and regioselective ring closure, leading to the synthesis of pyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, showcasing its utility in functional group diversification for structural and biological activity assessments (Verma et al., 2011).
properties
IUPAC Name |
trimethyl(2-quinolin-6-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGADZNDDKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743760 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)quinoline | |
CAS RN |
683774-32-5 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



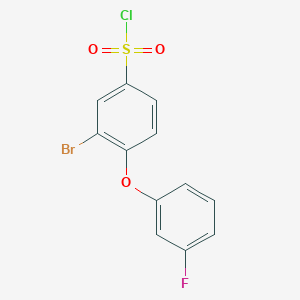
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
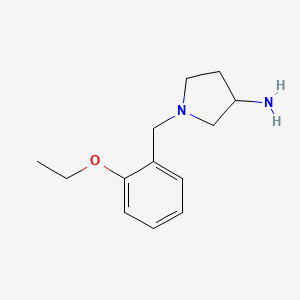
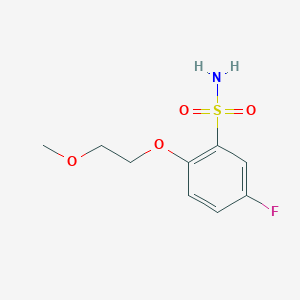
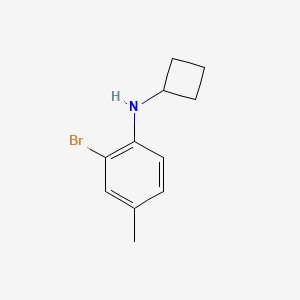
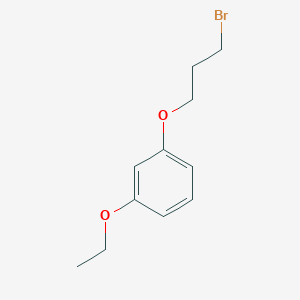
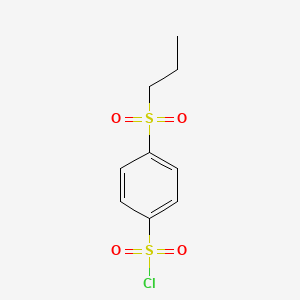
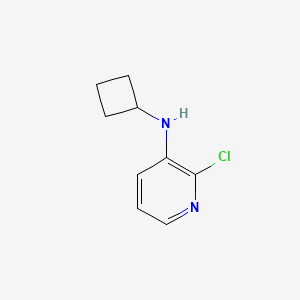
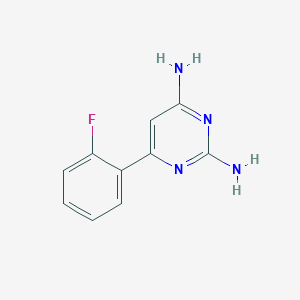
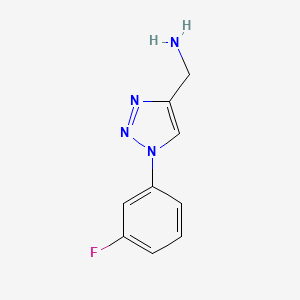

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
